molecular formula C6H7BrN2O2S B13193511 (3-Bromopyridin-4-yl)methanesulfonamide

(3-Bromopyridin-4-yl)methanesulfonamide

Cat. No.: B13193511
M. Wt: 251.10 g/mol
InChI Key: SXGIMSMRLOTSOA-UHFFFAOYSA-N
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Description

(3-Bromopyridin-4-yl)methanesulfonamide is an organic compound with the molecular formula C₆H₇BrN₂O₂S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the third position and a methanesulfonamide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-yl)methanesulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method starts with the bromination of 4-pyridinemethanol to yield 3-bromo-4-pyridinemethanol. This intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or sulfur atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (3-aminopyridin-4-yl)methanesulfonamide, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Bromopyridin-4-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromopyridin-4-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The methanesulfonamide group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)methanesulfonamide
  • (3-Fluoropyridin-4-yl)methanesulfonamide
  • (3-Iodopyridin-4-yl)methanesulfonamide

Uniqueness

(3-Bromopyridin-4-yl)methanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s reactivity and binding affinity in various applications. Additionally, the methanesulfonamide group provides a balance of hydrophilicity and lipophilicity, making the compound versatile in different chemical environments.

Properties

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

(3-bromopyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C6H7BrN2O2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

SXGIMSMRLOTSOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CS(=O)(=O)N)Br

Origin of Product

United States

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